molecular formula C10H7ClO B3143193 3-Chloronaphthalen-1-ol CAS No. 51877-58-8

3-Chloronaphthalen-1-ol

Cat. No.: B3143193
CAS No.: 51877-58-8
M. Wt: 178.61 g/mol
InChI Key: QIYQXBXAXLIEQQ-UHFFFAOYSA-N
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Description

3-Chloronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇ClO It is a chlorinated derivative of naphthalen-1-ol, characterized by the presence of a chlorine atom at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloronaphthalen-1-ol can be synthesized through several methods. One common approach involves the chlorination of naphthalen-1-ol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Chloronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form 3-chloronaphthalene.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3-chloronaphthoquinone.

    Reduction: Formation of 3-chloronaphthalene.

    Substitution: Formation of various substituted naphthalen-1-ol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 178.62 g/mol
  • Structure : Characterized by a naphthalene ring with a chlorine atom at the third position and a hydroxyl group at the first position.
  • Solubility : Moderately soluble in organic solvents; low solubility in water (approximately 0.0161 mg/ml).

Chemistry

3-Chloronaphthalen-1-ol serves as an important intermediate in organic synthesis. Its reactive sites allow for various functional group manipulations, enabling the creation of novel compounds with desired properties. It is particularly useful in synthesizing complex organic molecules and can be involved in reactions such as nucleophilic substitutions and coupling reactions.

Biology

Research has indicated that this compound possesses significant biological activities , particularly:

  • Antimicrobial Properties : Exhibits efficacy against various pathogens.
  • Antifungal Activity : In vitro studies have shown that it inhibits the growth of fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating strong antifungal potential.

Medicine

This compound is being explored for its potential in drug development, especially as a pharmacological tool. Its structural features allow it to interact with biological targets, which may lead to therapeutic applications in treating infections and inflammatory diseases.

Industry

The compound is utilized in the production of dyes , pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including material science.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both the chlorine atom and hydroxyl group significantly influences its interaction with biological targets.

CompoundStructureBiological ActivityMIC (µg/ml)
This compoundStructureAntifungal, Antimicrobial32 (C. albicans), 16 (S. aureus)
Control CompoundN/ANoneN/A

Antifungal Activity

A study demonstrated that this compound effectively inhibits the growth of Candida albicans and Aspergillus niger. The research indicates significant potential for this compound in developing antifungal agents.

Antimicrobial Efficacy

Another study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, suggesting its utility as a broad-spectrum antimicrobial agent.

Research Findings

Recent investigations have explored various aspects of this compound's biological activity:

  • Inhibition Studies : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
  • Cell Signaling : Studies have shown that it may modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 3-chloronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Chloronaphthalene: A chlorinated naphthalene derivative with the chlorine atom at the first position.

    2-Chloronaphthalene: Another isomer with the chlorine atom at the second position.

    4-Chloronaphthalen-1-ol: A positional isomer with the chlorine atom at the fourth position.

Uniqueness: 3-Chloronaphthalen-1-ol is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and industrial applications compared to its isomers.

Biological Activity

3-Chloronaphthalen-1-ol, with the molecular formula C₁₀H₇ClO, is a chlorinated derivative of naphthalen-1-ol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research, as well as its implications in drug development.

  • Molecular Weight : 178.62 g/mol
  • Structure : Characterized by a chlorine atom at the third position of the naphthalene ring.
  • Solubility : Moderately soluble in organic solvents; solubility in water is low (approximately 0.0161 mg/ml) .

The biological activity of this compound is primarily attributed to its structural features:

  • Hydroxyl Group : Capable of forming hydrogen bonds with proteins and enzymes, potentially altering their activity.
  • Chlorine Atom : May participate in halogen bonding, influencing binding affinity and specificity to various biological targets .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are critical for its potential applications in treating infections caused by various pathogens.

Case Studies:

  • Antifungal Activity : In vitro studies have shown that this compound can inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest strong efficacy against these organisms .
  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chlorine atom and hydroxyl group significantly influences its interaction with biological targets.

CompoundStructureBiological ActivityMIC (µg/ml)
This compoundStructureAntifungal, Antimicrobial32 (C. albicans), 16 (S. aureus)
Control CompoundN/ANoneN/A

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Cell Signaling : Investigations into its influence on cell signaling pathways have indicated that it may modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Properties

IUPAC Name

3-chloronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYQXBXAXLIEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313727
Record name 3-Chloro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51877-58-8
Record name 3-Chloro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51877-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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